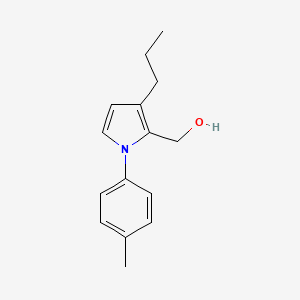![molecular formula C13H9IN2 B15203835 7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
7-Iodo-2-phenyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of an iodine atom at the 7th position and a phenyl group at the 2nd position makes this compound unique and potentially useful in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2-phenyl-1H-benzo[d]imidazole can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with an appropriate carboxylic acid or its derivative, followed by iodination. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-2-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
7-Iodo-2-phenyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Iodo-2-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The presence of the iodine atom may enhance its binding affinity and selectivity towards certain targets. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the iodine atom, which may result in different biological activities.
7-Bromo-2-phenyl-1H-benzo[d]imidazole: Similar structure but with a bromine atom instead of iodine.
7-Chloro-2-phenyl-1H-benzo[d]imidazole: Contains a chlorine atom, which may affect its reactivity and biological properties.
Uniqueness
The presence of the iodine atom in 7-Iodo-2-phenyl-1H-benzo[d]imidazole makes it unique compared to its analogs. Iodine’s larger atomic size and higher electronegativity can influence the compound’s chemical reactivity and biological interactions, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C13H9IN2 |
|---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
4-iodo-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9IN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) |
InChI Key |
AGJKLHAXTSOWHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


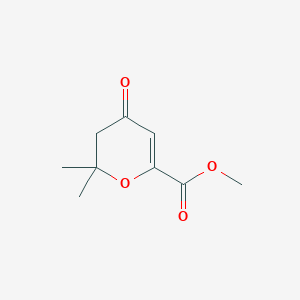
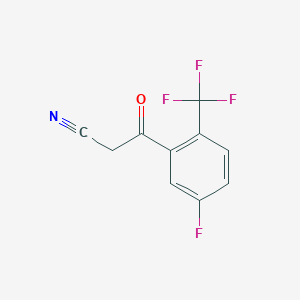

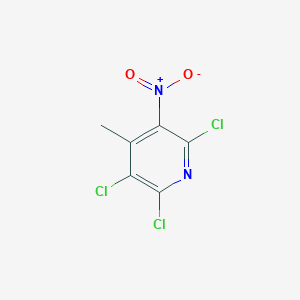
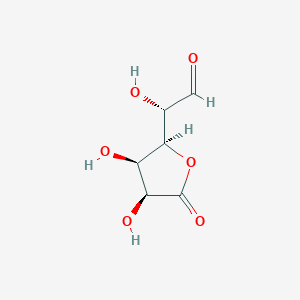
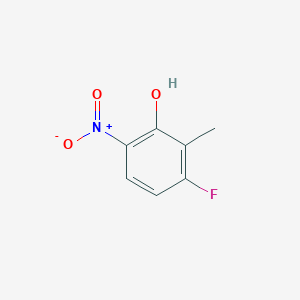
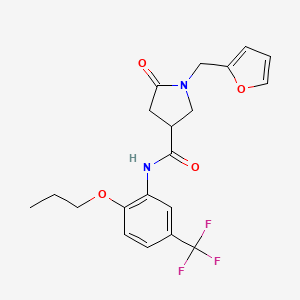
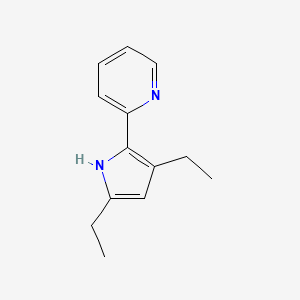
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
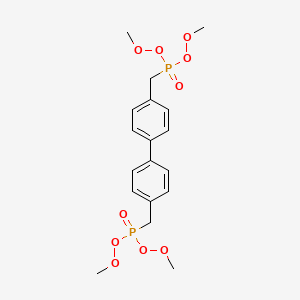
![6-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203830.png)
